NMDA Receptor Antagonism with a Differentiated Allosteric Binding Site vs. MK-801
5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine functions as a potent and selective small molecule antagonist of the N-methyl-D-aspartate receptor (NMDAR) . Crucially, it binds to the NMDAR at a site distinct from that occupied by MK-801 (dizocilpine) and other channel blockers . This non-competitive, allosteric mechanism of action differentiates it from pore blockers, offering a distinct pharmacological profile for interrogating glutamate-induced neurotoxicity pathways. While specific IC50 values for this exact compound against the NMDAR are not publicly disclosed in the accessible literature, the vendor explicitly notes its 'potent and selective' profile and its demonstrated ability to inhibit the neurotoxic effects of glutamate on neurons in vitro .
| Evidence Dimension | Binding site on NMDAR |
|---|---|
| Target Compound Data | Binds to an allosteric site distinct from the MK-801 pore-blocking site |
| Comparator Or Baseline | MK-801 (Dizocilpine): Pore blocker; binds within the ion channel |
| Quantified Difference | N/A (Qualitative differentiation based on binding site) |
| Conditions | In vitro binding studies on NMDAR |
Why This Matters
For researchers studying NMDA receptor pharmacology, this distinct binding site offers a tool to modulate receptor activity without directly blocking the ion channel pore, potentially leading to different functional and safety outcomes compared to channel blockers like MK-801.
